molecular formula C8H6FN3 B8596305 2-fluoro-5-(1H-pyrazol-4-yl)pyridine

2-fluoro-5-(1H-pyrazol-4-yl)pyridine

Cat. No.: B8596305
M. Wt: 163.15 g/mol
InChI Key: VLVIREJPDOLEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-(1H-pyrazol-4-yl)pyridine is a high-value chemical building block for medicinal chemistry and drug discovery research. It features a pyrazole ring linked to a fluorinated pyridine ring, a core scaffold recognized for its significant role in developing central nervous system (CNS) therapeutics . Compounds within this structural class are actively investigated as subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4 mAChR) . The M4 receptor is a high-priority target in neuroscience due to its implications in several neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and dementia with Lewy bodies . Researchers utilize this pyrazolyl-pyridine core in the design of potential positron emission tomography (PET) radioligands. The goal is to create non-invasive imaging tools for visualizing M4 receptor density and distribution in the brain, which can facilitate drug development and provide diagnostic insights . The structure-activity relationship (SAR) of pyrazol-4-yl-pyridine derivatives is a key area of study for optimizing affinity, selectivity, and blood-brain barrier penetration . As a versatile heterocyclic intermediate, this compound enables further synthetic exploration through N-alkylation of the pyrazole ring and cross-coupling reactions on the pyridine ring . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6FN3

Molecular Weight

163.15 g/mol

IUPAC Name

2-fluoro-5-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C8H6FN3/c9-8-2-1-6(3-10-8)7-4-11-12-5-7/h1-5H,(H,11,12)

InChI Key

VLVIREJPDOLEMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CNN=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-Fluoro-5-(1H-pyrazol-4-yl)pyridine C₈H₅FN₃* Pyridine (F at C2, pyrazole at C5) ~153.14 Potential receptor modulation N/A
4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine C₁₄H₁₀FN₃ Pyridine with fluorophenyl-pyrazole 239.25 Crystallographic studies
4-(1H-Pyrazol-4-yl)pyridine C₈H₇N₃ Pyridine (pyrazole at C4) 145.17 COX-2 inhibition, anti-inflammatory
2-Fluoro-5-(methylthio)pyridine C₆H₅FNS Pyridine (F at C2, methylthio at C5) 143.18 Intermediate in agrochemicals
2-Fluoro-5-(trifluoromethyl)pyridine C₆H₃F₄N Pyridine (F at C2, CF₃ at C5) 177.09 Electron-deficient Suzuki coupling partner

*Calculated based on structural formula.

Key Observations:

  • Electronic Effects : Fluorine at position 2 enhances the electron-deficient nature of the pyridine ring, facilitating nucleophilic aromatic substitution or cross-coupling reactions. This contrasts with methylthio or trifluoromethyl groups, which introduce steric bulk or stronger electron-withdrawing effects .

Physicochemical Properties

  • Melting Points : While direct data for this compound are unavailable, structurally related pyridine derivatives exhibit melting points between 268–287°C, indicative of high crystallinity due to aromatic stacking .
  • Solubility: Fluorine and pyrazole substituents likely reduce aqueous solubility compared to non-fluorinated analogs, necessitating formulation optimization for pharmacological use.

Crystallographic and Computational Analysis

  • Structure Determination : Tools like SHELXL () and Multiwfn () are widely used for refining crystal structures and analyzing electron density, respectively. These methods are critical for confirming the geometry of fluorinated pyridines and their analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-5-(1H-pyrazol-4-yl)pyridine?

  • Methodology : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where a pyridine boronic ester reacts with a halogenated pyrazole derivative. For example, describes the use of Vilsmeier-Haack conditions to introduce aldehyde groups into pyrazole intermediates, which can be further functionalized. Additionally, Knoevenagel condensation (as in ) or palladium-catalyzed couplings (similar to ’s PDE10A inhibitor synthesis) are viable. Key steps include regioselective fluorination and protection/deprotection of reactive sites to avoid side reactions .

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. highlights the use of SHELX programs (e.g., SHELXL) for refinement. Crystals are grown via slow evaporation, and data collection is performed at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. Hydrogen bonding and π-π stacking interactions are analyzed to understand packing motifs, as demonstrated in for analogous fluorinated pyridines .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and purity.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • IR : Identification of functional groups (e.g., C-F stretching at ~1100 cm1^{-1}).
  • UPLC : Purity assessment (>97% as per ). These methods are critical for verifying synthetic success and ensuring reproducibility .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole-pyridine functionalization be addressed?

  • Methodology : Use directing groups (e.g., boronic esters) to control coupling positions. (excluded due to source) indirectly suggests boron-based intermediates for Suzuki reactions. Alternatively, computational modeling (e.g., DFT) predicts reactive sites, while protecting groups (e.g., tert-butoxycarbonyl) shield sensitive positions. emphasizes automated flash chromatography for isolating regioisomers .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

  • Methodology : Structural modifications to enhance solubility (e.g., introducing polar groups) or reduce metabolic degradation. ’s PDE10A inhibitor achieved high brain penetration via methoxy and fluorophenyl groups, balancing lipophilicity and solubility. Pharmacokinetic profiling (e.g., mouse models) and prodrug design (e.g., esterification) are also effective .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodology :

  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant proteins) and assay conditions (pH, temperature).
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50_{50}).
  • Structural Analogues : Test derivatives to isolate structure-activity relationships (SAR). shows how substituents (e.g., piperidinyl groups) drastically alter activity, highlighting the need for controlled comparisons .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina models binding modes to receptors (e.g., PDE10A in ).
  • QSAR Models : Quantitative structure-activity relationships correlate electronic properties (e.g., Hammett constants) with activity.
  • MD Simulations : Assess binding stability over time. ’s imidazopyridine analogs used similar approaches for ligand efficiency optimization .

Data Contradiction Analysis

Q. Why might crystallographic data disagree with computational predictions for this compound?

  • Methodology :

  • Force Field Limitations : Classical MD may inadequately model fluorine’s electronegativity.
  • Solvent Effects : Crystallography captures solid-state interactions, while simulations often assume aqueous environments.
  • Conformational Flexibility : X-ray structures represent a single conformation, whereas docking considers multiple poses. Cross-validate with NMR or cryo-EM data .

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